1-(3-Bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-one
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Overview
Description
1-(3-Bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile scaffolds in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring, along with an ethanone group at the 4-position.
Preparation Methods
The synthesis of 1-(3-Bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of 3-bromo-1-methyl-1H-pyrazole with ethanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-(3-Bromo-1-methyl-1H-pyrazol-4-yl)ethan-1-one can be compared with other similar compounds such as:
4-Bromo-1-methyl-1H-pyrazole: Lacks the ethanone group, making it less versatile in certain synthetic applications.
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a boronate ester group, which provides different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C6H7BrN2O |
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Molecular Weight |
203.04 g/mol |
IUPAC Name |
1-(3-bromo-1-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C6H7BrN2O/c1-4(10)5-3-9(2)8-6(5)7/h3H,1-2H3 |
InChI Key |
CKTJXIGPQBNOLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(N=C1Br)C |
Origin of Product |
United States |
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